6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
“6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Scientific Research Applications
Crystal Structure Analysis
The study of the title compound revealed the angles formed by the pyrazole ring with the quinoline ring system, phenyl ring, and fluorophenyl ring, highlighting intermolecular hydrogen bonds and C—H⋯π interactions stabilizing the crystal structure (Wan-Sin Loh et al., 2010).
Synthesis and Characterization
Microwave irradiation techniques have been employed to synthesize new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, demonstrating significant biological activities. These compounds were characterized using various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, Mass, and elemental analysis, and showed antimicrobial activity (J. Raval et al., 2012).
Biological Activities
Research has also been focused on the antimicrobial and antiviral activities of hydrazone and pyrazolo[3,4-b]quinoline derivatives. These compounds are of interest due to their potential value in treating various diseases. The structural analysis has provided insights into the molecular and supramolecular structures that contribute to their activities (T. S. Kumara et al., 2016).
Optical Absorption Studies
The absorption spectra of 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline and its derivatives have been investigated, revealing the effects of molecular dynamics and electron-vibronic coupling on the broadening and red-shift of absorption bands with temperature. These findings are crucial for understanding the photophysical properties of these compounds (S. Całus et al., 2006).
Antitumor and Antibacterial Evaluation
A study described the synthesis and biological properties of novel heterocyclic ring systems containing pyrazole, showing photochromic functionality and potential as antibacterial and antitumor agents. These compounds were characterized and tested for their biological activities, highlighting their importance in medicinal chemistry (W. Hamama et al., 2012).
Synthesis of Aza- and Diazaphenanthrene Derivatives
Another study explored the synthesis of new derivatives of benzo[f]quinoline, benzo[a]phenanthridine, benzo[a]acridine, and 4,7-phenanthroline through condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with various reagents, yielding compounds with potential application in chemical research (N. Kozlov et al., 2007).
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways, often related to their antimicrobial, antiviral, and anticancer activities .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can vary widely depending on their specific chemical structure .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives .
Properties
IUPAC Name |
6-chloro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-19-8-4-7-17-21(19)25-13-18-20(14-9-11-15(24)12-10-14)26-27(22(17)18)16-5-2-1-3-6-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJYTRPZGGZPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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